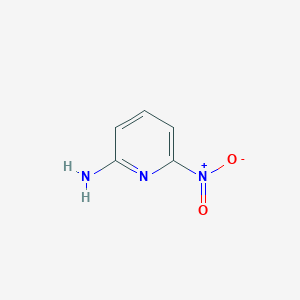

6-Nitropyridin-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAGBGSWLILKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376538 | |

| Record name | 6-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-63-3 | |

| Record name | 6-Nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Nitropyridin 2 Amine and Its Derivatives

Direct Nitration Approaches

Direct nitration involves the introduction of a nitro (-NO₂) group onto the pyridine (B92270) ring through an electrophilic aromatic substitution reaction. The success of this approach is highly dependent on the electronic properties of the pyridine substrate and the reaction conditions employed.

The direct nitration of the parent pyridine ring is an inherently challenging process. The electronegative nitrogen atom in the ring reduces its electron density, making it less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺). Furthermore, the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid) lead to the protonation of the ring nitrogen. This forms the pyridinium (B92312) ion, which further deactivates the ring towards electrophilic substitution.

Consequently, nitration of unsubstituted pyridine requires harsh conditions and often results in low yields of the desired 3-nitropyridine (B142982). The reaction mechanism is not a straightforward electrophilic aromatic substitution; instead, it can involve the formation of an N-nitropyridinium ion, followed by a sapub.orgresearchgate.net sigmatropic shift of the nitro group to the 3-position. researchgate.net

The presence of an activating group, such as an amino (-NH₂) group, can facilitate the nitration of the pyridine ring. In the case of 2-aminopyridine (B139424), the amino group is a strong activating, ortho-para directing group. However, the regiochemical outcome of its nitration is complex.

Direct nitration of 2-aminopyridine does not typically yield 6-nitropyridin-2-amine as a major product. Instead, the reaction predominantly produces a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. chemicalbook.com The directing influence is governed by a concept known as "electric hindrance," where repulsion between the positive charge on the incoming electrophile and the protonated ring nitrogen directs the substitution away from the 6-position. sapub.org The initial step often involves the formation of 2-nitraminopyridine, a kinetic product, which then rearranges under acidic conditions to the ring-nitrated thermodynamic products. sapub.org

A summary of typical product distribution from the nitration of 2-aminopyridine is presented below.

Table 1: Regioselectivity in the Nitration of 2-Aminopyridine Data compiled from experimental observations.

| Starting Material | Major Product | Minor Product | 6-Nitro Isomer Yield |

|---|---|---|---|

| 2-Aminopyridine | 2-Amino-5-nitropyridine | 2-Amino-3-nitropyridine | Not typically observed |

Optimizing the nitration of pyridine derivatives is fraught with challenges. The primary obstacles include:

Ring Deactivation : The inherent electron-deficient nature of the pyridine ring resists electrophilic attack.

Pyridinium Ion Formation : In strong acids, the basic nitrogen atom is protonated, creating a highly deactivated substrate.

Formation of Nitramine Intermediate : The reaction of aminopyridines can first occur on the exocyclic amino group to form a nitramine (N-nitro) intermediate. This intermediate must then rearrange to the C-nitro product, which can be inefficient and lead to side reactions. sapub.org

Harsh Conditions : Overcoming the ring's deactivation often requires high temperatures and highly acidic media, which can lead to decomposition and reduced yields.

Regiocontrol : As seen with 2-aminopyridine, achieving substitution at a specific desired position can be difficult, often resulting in mixtures of isomers that require tedious separation.

Yield optimization strategies involve careful control of reaction temperature, the concentration of the nitrating acids, and sometimes the use of protecting groups to block certain positions or to modulate the reactivity of existing functional groups.

Functional Group Interconversion and Transformations

Given the challenges of direct nitration to achieve the desired 6-nitro isomer, alternative synthetic routes relying on functional group interconversion are often more practical and efficient. These methods start with a pyridine ring that is already substituted and modify the functional groups to arrive at the target molecule.

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of pyridine derivatives. This reaction is particularly useful for preparing diaminopyridines from dinitropyridine precursors. For instance, dinitropyridines can be reduced to their corresponding diamino derivatives. researchgate.net This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or dissolving metal reductions. clockss.org This methodology is crucial when the desired substitution pattern is more easily achieved by introducing two nitro groups followed by the selective or complete reduction to amino groups.

Nucleophilic aromatic substitution (SₙAr) is a powerful method for synthesizing substituted pyridines, especially when the ring is activated by electron-withdrawing groups like a nitro group. A halogen atom (e.g., -Cl, -Br) at the 2- or 6-position of a nitropyridine is an excellent leaving group in SₙAr reactions.

A highly effective route for the synthesis of this compound involves the reaction of a 2-halo-6-nitropyridine with an ammonia (B1221849) source. The strong electron-withdrawing effect of the nitro group at the 6-position makes the 2-position highly electrophilic and susceptible to nucleophilic attack by ammonia or an equivalent aminating agent.

For example, the analogous synthesis of 2-amino-3-nitro-6-chloropyridine is achieved through the reaction of 2,6-dichloro-3-nitropyridine (B41883) with ammonia. prepchem.comgoogle.com The ammonia selectively displaces the chlorine atom at the 2-position, which is activated by the adjacent nitro group. This same principle is applied to synthesize the target compound.

Table 2: Representative Nucleophilic Substitution for Aminopyridine Synthesis Based on analogous, well-established reactions.

| Starting Material | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 2-Chloro-6-nitropyridine | Ammonia (NH₃) | This compound | Isopropanol or Methanol, Room Temp to 40°C |

| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia | 2-Amino-6-chloro-3-nitropyridine | Methanol, 35-40°C google.com |

This approach offers superior regiocontrol compared to direct nitration, as the positions of the functional groups are pre-defined by the starting halogenated nitropyridine.

Nucleophilic Substitution Reactions on Halogenated Pyridines

Advanced Synthetic Strategies

An innovative and efficient synthesis of a key derivative, 1-(6-nitropyridin-2-yl)thiourea, utilizes a novel organomediated cleavage of a benzoyl group. This method overcomes challenges associated with conventional synthetic routes. The process involves the reaction of 2-amino-6-nitropyridine with benzoyl isothiocyanate to form an N-benzoylthiourea intermediate. The critical step is the selective cleavage of the benzoyl protecting group.

This is achieved using a combination of ethane-1,2-diamine and acetic acid under neutral conditions. This organocatalytic system efficiently removes the benzoyl group to yield 1-(6-nitropyridin-2-yl)thiourea, a versatile synthon for developing more complex molecules, such as those used in PET imaging. This strategy highlights the power of organocatalysis in achieving selective transformations that are difficult with traditional methods.

This compound is a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. ias.ac.in The amino group and the adjacent ring nitrogen can act as nucleophiles, while the nitro group can be reduced to an amino group, providing another reactive site for cyclization.

For instance, the diamine derivative, obtained by reducing the nitro group of this compound, can undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused pyrazine (B50134) rings, leading to pteridine-like structures. Similarly, reaction with agents like nitrous acid can lead to the formation of triazolopyridine systems. researchgate.net These cyclization reactions significantly increase the molecular complexity and provide access to diverse scaffolds for drug discovery. mdpi.comnih.gov

The synthesis of complex derivatives of this compound often requires multi-step sequences that combine several fundamental reactions. A common and practical sequence starts with a readily available precursor like 2-chloro-5-nitropyridine (B43025). researchgate.net

A representative multi-step synthesis is the preparation of 1-methyl-3-(5-nitropyridin-2-yl) urea (B33335), a structure found in several small molecule anticancer drugs. researchgate.net The sequence involves a series of nucleophilic substitution reactions. Starting from 2-chloro-5-nitropyridine, a key intermediate, 2-amino-5-nitropyridine, is synthesized. This intermediate then undergoes further reactions to build the final urea derivative. researchgate.net

Another illustrative multi-step process is the synthesis of 2-amino-6-methoxy-3-nitropyridine. This sequence begins with the nitration of 2,6-dichloropyridine. google.com The resulting 2,6-dichloro-3-nitropyridine is then treated with aqueous ammonia to selectively replace one chlorine atom, yielding 2-amino-6-chloro-3-nitropyridine. chemicalbook.comprepchem.com In the final step, this intermediate is reacted with sodium methoxide (B1231860) to substitute the remaining chlorine with a methoxy (B1213986) group, affording the desired product in high yield. chemicalbook.com

Table 2: Example of a Multi-step Synthesis

| Step | Starting Material | Reagents | Product |

| 1 | 2,6-Dichloropyridine | H2SO4, HNO3 | 2,6-Dichloro-3-nitropyridine |

| 2 | 2,6-Dichloro-3-nitropyridine | Aqueous NH3, Methanol | 2-Amino-6-chloro-3-nitropyridine |

| 3 | 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine |

These sequences demonstrate how a combination of nitration, halogen substitution, and amination reactions can be strategically employed to build functionalized pyridine derivatives from simple starting materials.

Reactivity and Reaction Mechanisms of 6 Nitropyridin 2 Amine

Reactivity of the Nitro Group

The nitro group is a powerful modulator of the electronic properties of the pyridine (B92270) ring and is itself a site of significant chemical reactivity, primarily through reduction.

The most prominent reaction of the nitro group in aromatic compounds, including 6-Nitropyridin-2-amine, is its reduction to a primary amine. This transformation is a crucial step in the synthesis of various diaminoheterocycles. The conversion of the nitro group to an amino group fundamentally alters the electronic character of the molecule, turning an electron-withdrawing group into a strong electron-donating group.

Several methods are effective for the reduction of related aminonitropyridines, which are applicable to this compound. These methods range from catalytic hydrogenation to the use of dissolving metals. orgsyn.orggoogle.comnih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. google.comnih.gov Other reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also used for this transformation. orgsyn.org

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Pd/C, Hydrazine Monohydrate | Methanol, Room Temperature | Pyridine-2,6-diamine | nih.gov |

| Iron (Fe), Acidified Ethanol | Aqueous Acidified Ethanol | Pyridine-2,6-diamine | orgsyn.org |

| Tin (Sn), Hydrochloric Acid | Aqueous HCl | Pyridine-2,6-diamine | orgsyn.org |

| Stannous Chloride, Hydrochloric Acid | Aqueous HCl | Pyridine-2,6-diamine | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

The resulting product, Pyridine-2,6-diamine, is a valuable building block in medicinal and materials chemistry.

The nitro group exerts a profound influence on the electron distribution within the pyridine ring. As a potent electron-withdrawing group (through both inductive and resonance effects), it significantly reduces the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

Conversely, this decrease in electron density greatly enhances the electrophilicity of the ring carbons, making the molecule highly susceptible to nucleophilic attack. uoanbar.edu.iqpressbooks.pub The electron-withdrawing nature of the nitro group, combined with the inherent electron-deficient character of the pyridine ring nitrogen, activates the carbons at the ortho and para positions (positions 3, 4, and 5 relative to the nitro group) towards nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqkhanacademy.org This activation is critical for the functionalization of the pyridine ring, allowing for the introduction of various nucleophiles. acs.orgacs.org

Reactivity of the Amino Group

The amino group in this compound is an electron-donating group, yet its reactivity is tempered by the electronic environment of the molecule.

Amines are characteristically basic due to the lone pair of electrons on the nitrogen atom. libretexts.org However, the basicity of the amino group in this compound is considerably diminished. This is due to two main factors: the delocalization of the nitrogen lone pair into the aromatic π-system and the powerful electron-withdrawing effect of the nitro group, which further pulls electron density away from the amino nitrogen. masterorganicchemistry.com

Compared to aliphatic amines like piperidine, which have a pKₐH around 11, aromatic amines like aniline (B41778) are much weaker bases (pKₐH ≈ 4.6). masterorganicchemistry.com The basicity of this compound is expected to be even lower than that of aniline due to the additional deactivating effects of the ring nitrogen and the nitro group. Pyridine itself is a weaker base than aliphatic amines, with a pKₐH of 5.2. libretexts.orgmasterorganicchemistry.com

| Compound | Structure | pKₐ of Conjugate Acid (pKₐH) | Reason for Basicity |

|---|---|---|---|

| Piperidine | C₅H₁₁N | ~11.0 | Localized lone pair on sp³ nitrogen. masterorganicchemistry.com |

| Pyridine | C₅H₅N | 5.2 | Lone pair in an sp² orbital, higher s-character holds electrons tighter. masterorganicchemistry.com |

| Aniline | C₆H₅NH₂ | 4.6 | Lone pair delocalized into the aromatic ring. masterorganicchemistry.com |

| This compound | C₅H₅N₃O₂ | Expected to be < 4.6 | Lone pair delocalized into a highly electron-deficient ring. |

This table is interactive. Click on the headers to sort the data.

Despite its low basicity, the amino group can still interact with strong electrophiles.

While the basicity of the amino group is suppressed, it retains nucleophilic character and can react with potent electrophiles. For instance, the amino group can undergo acylation when treated with reagents like acyl chlorides. A relevant example is the reaction of 2-amino-5-nitropyridine (B18323) with chloroacetyl chloride, where the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon to form an amide. mdpi.com This type of reaction demonstrates that the nitrogen lone pair, though delocalized, is available enough to participate in reactions with sufficiently reactive electrophilic centers.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic rings, such as nitropyridines. pressbooks.pub This mechanism is distinct from SN1 and SN2 reactions and typically requires two features: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubyoutube.com

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

In the context of this compound, the nitro group is a powerful activating group for SNAr reactions. If a leaving group were present at the 3- or 5-position, the ring would be highly activated for nucleophilic attack at that position. The stability of the intermediate Meisenheimer complex is crucial, and in nitropyridines, the negative charge can be delocalized not only onto the nitro group but also onto the electronegative ring nitrogen, providing substantial stabilization. youtube.com This dual stabilization makes pyridines with electron-withdrawing groups particularly reactive towards nucleophiles at the 2- and 4-positions. uoanbar.edu.iqyoutube.com Thus, the electronic framework of this compound is primed for SNAr chemistry, a property that is central to its utility in chemical synthesis.

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a key reaction for the functionalization of electron-deficient aromatic compounds like nitropyridines. This method allows for the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group on the nucleophilic carbon. In the context of producing aminonitropyridines, VNS provides a powerful tool for direct amination.

The general mechanism involves the addition of a nucleophile to the electron-deficient ring, forming a negatively charged σ-complex, often referred to as a Meisenheimer-type adduct. This is followed by a base-induced β-elimination of a leaving group from the substituent, which restores the aromaticity of the ring.

For the amination of nitropyridines, specific aminating agents are employed. Studies on 3-nitropyridines, which serve as a close model for the reactivity of the this compound system, have demonstrated the efficacy of reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798). The reaction exhibits high regioselectivity, with the amino group being introduced predominantly at the position para to the nitro group (the 6-position in a 3-nitropyridine). The use of 4-amino-1,2,4-triazole generally results in better yields compared to hydroxylamine, which may be attributed to the triazole ring being a superior leaving group. However, using hydroxylamine offers the advantage of a simpler work-up procedure.

| Substrate (3-Nitropyridine Derivative) | Aminating Reagent | Product (2-Amino-5-nitropyridine Derivative) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Nitropyridine (B142982) | Hydroxylamine | 2-Amino-5-nitropyridine | 75 | |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-5-nitropyridine | 81 | |

| 4-Methyl-3-nitropyridine | Hydroxylamine | 2-Amino-4-methyl-5-nitropyridine | 72 | |

| 4-Methyl-3-nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-4-methyl-5-nitropyridine | 84 | |

| 5-Phenyl-3-nitropyridine | Hydroxylamine | 2-Amino-5-nitro-5-phenylpyridine | 30 | |

| 5-Phenyl-3-nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-5-nitro-5-phenylpyridine | 65 |

Oxidative Substitution Methods

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) presents an alternative pathway for the direct functionalization of C-H bonds in nitro(hetero)arenes. Unlike VNS, where the nucleophile must possess a leaving group, ONSH involves the addition of a simple nucleophile (like an amine) followed by an oxidation step to remove the hydrogen and restore aromaticity.

This method has been successfully applied to the direct amination of nitropyridines using anilines in an open-air, transition-metal-free system. Mechanistic studies and DFT calculations support a pathway involving the formation of a dianion intermediate after the initial nucleophilic attack. The subsequent oxidation by molecular oxygen is typically the rate-limiting step of the reaction.

Another example of an oxidative substitution method is the reaction of 3-nitropyridine in liquid ammonia (B1221849), which typically yields a mixture of isomers. However, selectivity can be achieved under different conditions. For instance, reacting 3-nitropyridine in a DMSO/water mixture saturated with ammonia in the presence of an oxidant like potassium permanganate (B83412) leads to the selective formation of 2-amino-5-nitropyridine in good yield. These methods highlight the versatility of oxidative conditions in achieving amination of the nitropyridine ring.

Effect of Substituents on Reaction Mechanisms

The presence of substituents on the pyridine ring significantly influences the course and outcome of nucleophilic substitution reactions. Electron-withdrawing groups, such as the nitro group itself, are crucial as they activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. The activating effect is strongest when these groups are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent via resonance.

Conversely, electron-donating groups on the ring would decrease its reactivity toward nucleophiles. The position of substituents also dictates the regioselectivity of the reaction. For instance, in VNS reactions of 2- and 3-substituted nitroarenes, mixtures of ortho and para substitution products are commonly observed.

Steric hindrance is another critical factor. Bulky substituents adjacent to the reaction site can impede the approach of the nucleophile. In some cases, steric clashes can prevent the reaction from proceeding beyond the initial adduct formation. For example, the reaction of 3-nitropyridine with a sterically hindered secondary carbanion failed to yield the alkylated product, instead resulting in the isolation of the stable Meisenheimer-type adduct. This was attributed to the steric hindrance preventing the planarization required for the final elimination step. In some systems, such as 2-substituted-3-nitropyridines, the nitro group at position 3 can be selectively substituted even when another potential leaving group (like a halogen) is present at position 5, demonstrating the complex interplay between electronic and steric effects.

Intramolecular Interactions and their Impact on Reactivity

Intramolecular interactions within the this compound molecule play a subtle but important role in modulating its reactivity. The molecule is an analogue of p-nitroaniline, and as such, features a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) in a para-like arrangement on an electron-deficient ring.

A key interaction is the potential for intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. While a direct, strong intramolecular hydrogen bond is more common in ortho-substituted systems, the proximity of the groups in the 6-amino-5-nitro arrangement can influence the conformation and electronic properties. More significantly, the electronic push-pull interaction between the amino and nitro groups through the pyridine ring system is critical.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization

Spectroscopic characterization is fundamental to confirming the identity and purity of 6-Nitropyridin-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (IR and Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, each offer unique insights into the molecular structure.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation. While extensive dedicated studies on this specific isomer are not widely published, the expected chemical shifts can be predicted based on the analysis of related aminonitropyridine structures and the known electronic effects of the amino and nitro functional groups. researchgate.net

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the amino group. The pyridine ring protons form an AMX spin system.

Aromatic Protons: The pyridine ring contains three protons at positions 3, 4, and 5. The electron-withdrawing nitro group at position 6 and the electron-donating amino group at position 2 significantly influence their chemical shifts. The proton at position 4 (H-4) is expected to appear as a triplet, coupled to both H-3 and H-5. The protons at H-3 and H-5 would appear as doublets of doublets. Based on data from similar pyridine derivatives, these aromatic protons are expected to resonate in the δ 6.0-8.5 ppm range. rsc.org

Amino Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. Its chemical shift is variable and depends on factors such as solvent and concentration, but it is generally expected in the δ 4.5-7.5 ppm region.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.5 - 7.0 | d |

| H-4 | ~7.5 - 8.0 | t |

| H-5 | ~8.0 - 8.4 | d |

| -NH₂ | ~5.0 - 7.0 | br s |

| Note: These are estimated values based on analogous structures. Actual experimental values may vary. |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring of this compound has five carbon atoms, each with a unique electronic environment.

C-2 and C-6: These carbons are directly attached to the nitrogen heteroatom and the amino and nitro groups, respectively. The C-2, bonded to the amino group, is expected to be significantly shielded and appear upfield, while the C-6, bonded to the strongly electron-withdrawing nitro group, will be deshielded and appear far downfield.

C-3, C-4, and C-5: The chemical shifts of these carbons are influenced by their position relative to the substituents and the ring nitrogen. Generally, carbons in nitropyridine derivatives resonate between 110 and 160 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~105 - 110 |

| C-4 | ~138 - 142 |

| C-5 | ~115 - 120 |

| C-6 | ~150 - 155 |

| Note: These are estimated values based on analogous structures. Actual experimental values may vary. |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. Density Functional Theory (DFT) calculations are often employed to aid in the assignment of complex vibrational spectra. redalyc.orgelixirpublishers.com

Key expected vibrational frequencies for this compound include:

N-H Vibrations: The amino group exhibits symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) mode is expected around 1600-1650 cm⁻¹.

NO₂ Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching bands. The asymmetric stretch typically appears in the 1500-1570 cm⁻¹ range, and the symmetric stretch is found between 1320-1370 cm⁻¹. scialert.net

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations are observed above 3000 cm⁻¹.

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | -NH₂ | 3400 - 3500 |

| Symmetric N-H Stretch | -NH₂ | 3300 - 3400 |

| N-H Scissoring | -NH₂ | 1600 - 1650 |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1570 |

| Symmetric NO₂ Stretch | -NO₂ | 1320 - 1370 |

| C=C / C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |

| Note: These are typical frequency ranges for the specified functional groups. |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the conjugated aromatic system, which is influenced by the electron-donating amino group and the electron-withdrawing nitro group. Studies on related aminonitropyridines, such as 2-amino-5-nitropyridine (B18323), show strong absorption bands in the UV-Vis region. The presence of the nitro group, a strong chromophore, typically results in absorption maxima at longer wavelengths (bathochromic shift). The spectrum, often recorded in a solvent like ethanol, would likely exhibit a strong absorption peak in the 350-400 nm range. researchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular weight: 139.11 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 139.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds and amines can be predicted: chemguide.co.uklibretexts.org

Loss of NO₂: A common fragmentation involves the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, mass 46), resulting in a fragment ion at m/z = 93.

Loss of NO and CO: Sequential loss of nitric oxide (NO, mass 30) followed by carbon monoxide (CO, mass 28) is a characteristic fragmentation pathway for aromatic nitro compounds.

Ring Fragmentation: The pyridine ring can undergo cleavage, often involving the loss of small neutral molecules like hydrogen cyanide (HCN, mass 27).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion/Fragment | Description |

| 139 | [C₅H₅N₃O₂]⁺ | Molecular Ion (M⁺) |

| 122 | [C₅H₄N₃O]⁺ | Loss of •OH |

| 109 | [C₅H₅N₂]⁺ | Loss of NO₂ |

| 93 | [C₅H₅N₂]⁺ | Loss of •NO₂ |

| 66 | [C₄H₄N]⁺ | Loss of HCN from m/z 93 |

| Note: These are plausible fragmentation pathways based on general principles of mass spectrometry. |

Ultrafast Broadband Fluorescence and Transient Absorption Spectroscopy

Ultrafast spectroscopic techniques are pivotal in elucidating the excited-state dynamics of nitroaromatic compounds. For molecules structurally similar to this compound, such as 6-Amino-5-nitropyridin-2-ol, these methods have provided detailed information on their photostability. acs.orgnih.govbohrium.comacs.org

Studies on 6-Amino-5-nitropyridin-2-ol, utilizing ultrafast broadband time-resolved fluorescence and transient absorption spectroscopy, have shown that upon photoexcitation, the molecule emits prompt fluorescence from a nearly planar excited state structure. nih.govacs.org This emission is independent of solvent properties. The excited state then undergoes a rapid, non-radiative deactivation within sub-picoseconds. nih.gov This deactivation pathway is primarily driven by the internal conversion facilitated by the rotation of the nitro group. nih.gov This rapid deactivation is noteworthy as it bypasses the formation of long-lived nπ* states, triplet states, or photoproducts, which are common in many other nitroaromatic compounds. nih.gov

Transient absorption spectroscopy on related compounds like 2-butylamino-6-methyl-4-nitropyridine N-oxide has revealed complex decay patterns. acs.org Upon excitation at different wavelengths, multiple excited-state species are involved, including a "hot" singlet state that decays rapidly. acs.org These studies highlight the importance of the excitation wavelength and the presence of multiple decay channels, which can include fluorescence, excited-state intramolecular proton transfer (ESIPT), and transitions to long-lived "dark" states, possibly triplet states. acs.org

The investigation of energetic materials like 2,4,6-Trinitrobenzene-1,3,5-triamine (TATB) using transient absorption spectroscopy has also provided insights into the relaxation pathways of nitro-containing aromatic amines. dtic.mil These studies identified biexponential decay kinetics, suggesting the presence of multiple excited states with distinct lifetimes. dtic.mil The deactivation pathways are complex and can involve transitions to a hot ground state via conical intersections. dtic.mil

Computational Chemistry and Theoretical Modeling

Computational methods are essential for interpreting experimental data and providing a deeper understanding of the molecular properties and dynamics of this compound and related compounds.

DFT calculations are widely used to investigate the electronic structure, molecular geometry, and vibrational spectra of nitropyridine derivatives. researchgate.netresearchgate.netnih.gov For instance, in the study of 2-amino-6-methoxy-3-nitropyridine, DFT was employed for conformational analysis to identify the most stable molecular structure. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide reliable predictions of bond lengths, bond angles, and dihedral angles that are in good agreement with experimental X-ray crystallography data for similar molecules like 2-amino-3-nitropyridine. researchgate.net

Furthermore, DFT is used to simulate infrared spectra, aiding in the assignment of vibrational modes. researchgate.net Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption and fluorescence wavelengths, which can be compared with experimental steady-state spectra to validate the computational models. acs.org In the case of 6-Amino-5-nitropyridin-2-ol, TD-DFT computations supported the experimental findings from ultrafast spectroscopy. acs.org

Ab-initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electron correlation effects beyond what is captured by standard DFT functionals. researchgate.netwikipedia.org These methods are often used to refine the understanding of molecular structures and energies. researchgate.net For 2-amino-3-nitropyridine, both DFT and MP2 methods with the 6-311++G(d,p) basis set were used to compute geometrical parameters, and the results were found to be consistent with experimental data. researchgate.net

While computationally more demanding than DFT, MP2 provides a valuable benchmark for assessing the accuracy of DFT results, particularly for systems where electron correlation is significant. smu.edu Recent developments in MP2 methodology, such as dispersion-corrected and machine learning-corrected approaches, have improved its accuracy for describing noncovalent interactions, which can be important in the solid-state packing of these molecules. researchgate.netnih.gov

The conformational landscape of substituted pyridines is crucial for understanding their reactivity and intermolecular interactions. Computational conformational analysis, typically performed using DFT, helps to identify the global minimum energy structure. researchgate.net For 2-amino-6-methoxy-3-nitropyridine, conformational analysis was a key step in predicting its most stable form. researchgate.net The geometry of these molecules, including the planarity of the pyridine ring and the orientation of the nitro and amino groups, is influenced by both electronic effects and intramolecular hydrogen bonding. nih.govscispace.com Theoretical calculations on 2-nitropyridine-N-oxide have shown that the heterocyclic ring can be non-planar, which can affect its reactivity. nih.gov

Table 1: Representative Bond Lengths and Angles from DFT Calculations for a Related Nitropyridine Derivative

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-N (ring) | ~1.34 Å |

| C-C (ring) | ~1.39 Å |

| C-NO2 | ~1.45 Å |

| N-O (nitro) | ~1.23 Å |

| C-N-C (angle) | ~117° |

| O-N-O (angle) | ~125° |

Note: These are typical values for nitropyridine derivatives and may vary for this compound.

Theoretical modeling is instrumental in mapping the potential energy surfaces of the excited states and identifying the pathways for deactivation. nih.gov For 6-Amino-5-nitropyridin-2-ol, computational studies have shown that the deactivation from the first excited singlet state (S1) occurs nonradiatively through internal conversion, primarily mediated by the rotation of the nitro group. nih.gov This ultrafast deactivation is a key factor in its photostability. nih.gov

Theoretical investigations of similar systems have identified conical intersections between the potential energy surfaces of the excited and ground states (S1/S0), which provide efficient funnels for rapid internal conversion. nih.gov These computational findings are crucial for explaining the short excited-state lifetimes observed in ultrafast spectroscopic experiments. nih.govnih.gov

NBO analysis is a computational technique used to study intramolecular and intermolecular bonding, charge transfer, and conjugative interactions. researchgate.netwisc.eduresearchgate.net In substituted nitropyridines, NBO analysis can confirm the presence of intramolecular charge transfer and hydrogen bonding. researchgate.netresearchgate.net For 2-amino-3-nitropyridine, NBO analysis was used to investigate the intramolecular hydrogen bonding between the amino group and the nitro group. researchgate.net This analysis provides insights into the stabilization energy associated with these interactions, which are calculated by examining the interactions between donor (lone pair) and acceptor (antibonding) orbitals. researchgate.net The redistribution of electron density due to these interactions can significantly influence the molecule's chemical and physical properties. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Amino-5-nitropyridin-2-ol |

| 2-butylamino-6-methyl-4-nitropyridine N-oxide |

| 2,4,6-Trinitrobenzene-1,3,5-triamine (TATB) |

| 2-amino-6-methoxy-3-nitropyridine |

| 2-amino-3-nitropyridine |

HOMO-LUMO Energy Analysis and Charge Transfer

The electronic properties of this compound and related aminonitropyridines can be elucidated through the analysis of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and the nature of its electronic transitions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer.

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. In aminonitropyridines, the amino group, being an electron-donating group, contributes significantly to the HOMO. Conversely, the nitro group, a strong electron-withdrawing group, predominantly characterizes the LUMO. The electronic transition from the HOMO to the LUMO represents a transfer of electron density from the amino- and pyridine-ring-centered orbitals to the nitro-group-centered orbitals.

The following table presents the calculated frontier molecular orbital energies for the related compound, 2-amino-3-nitropyridine, which can be considered representative for understanding the electronic behavior of this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

| Data based on DFT calculations for 2-amino-3-nitropyridine. najah.edu |

The relatively low energy gap in aminonitropyridines suggests a potential for significant intramolecular charge transfer, which is a characteristic feature of many biologically active molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nitroaromatic compounds, such as this compound, QSAR models are frequently developed to predict their toxicological properties, including mutagenicity and cytotoxicity. bg.ac.rsnih.govmdpi.comnih.govresearchgate.net

In the context of nitroaromatic compounds, several molecular descriptors have been identified as being crucial for their biological activity. These descriptors can be broadly categorized into electronic, hydrophobic, and steric parameters.

Key Descriptors in QSAR Models for Nitroaromatic Compounds:

Electronic Descriptors: The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a frequently used electronic descriptor. mdpi.comnih.gov A lower ELUMO value indicates a greater electron-accepting ability, which is often correlated with increased mutagenicity in nitroaromatic compounds. This is because the biological mechanism of their toxicity often involves the enzymatic reduction of the nitro group. Other electronic descriptors may include dipole moment and atomic charges.

Hydrophobicity Descriptors: The octanol-water partition coefficient (log P) is a common measure of a molecule's hydrophobicity. nih.gov This descriptor is important for modeling the transport of the compound through biological membranes to its site of action.

Steric and Topological Descriptors: Molecular weight, molecular volume, and various topological indices are used to describe the size and shape of the molecule, which can influence its binding to biological macromolecules.

A typical QSAR model for the mutagenicity of nitroaromatic compounds might take the form of a multiple linear regression (MLR) equation:

log(Activity) = c₀ + c₁ * (log P) + c₂ * (E_LUMO) + ...

Where c₀, c₁, c₂ are regression coefficients determined from a training set of molecules with known activities.

The following table provides a conceptual overview of the types of descriptors that would be relevant in a QSAR study of this compound and its derivatives.

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Electronic | ELUMO | Relates to the ease of reduction of the nitro group, a key step in the activation to toxic metabolites. |

| Hydrophobicity | log P | Influences the absorption, distribution, and transport of the compound to its target site. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure, affecting its interaction with biological receptors. |

QSAR studies on nitroaromatic compounds have shown that both hydrophobicity and electronic factors, particularly ELUMO, are significant indicators of their mutagenic potential. mdpi.comnih.gov These models serve as valuable tools for predicting the toxicity of new or untested nitroaromatic compounds, thereby aiding in the prioritization of chemicals for further experimental testing and in the design of safer chemicals. bg.ac.rsnih.govnih.gov

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate

6-Nitropyridin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its structural framework is a key component in the development of compounds aimed at treating a range of conditions. A related compound, 2-Amino-6-methyl-5-nitropyridine, is also highlighted as a key intermediate for pharmaceuticals, underscoring the importance of this class of molecules in drug synthesis. chemimpex.com The presence of the nitro group, in particular, enhances the molecule's reactivity, making it a valuable starting point for constructing more elaborate molecular architectures essential for biological activity. chemimpex.comindiamart.com

Development of Novel Drugs and Biologically Active Molecules

The chemical structure of this compound is a launchpad for the creation of novel, biologically active molecules. chemimpex.com Researchers utilize this compound to develop drugs with improved efficacy and selectivity. chemimpex.com Nitropyridines, as a class, are well-established precursors for a wide range of heterocyclic systems that demonstrate diverse biological activities, including antitumor and antiviral properties. mdpi.com The synthetic versatility of this compound allows for its incorporation into various molecular scaffolds to target different biological pathways. chemimpex.commdpi.com

This compound and its derivatives are employed in the development of new anti-inflammatory agents. chemimpex.comchemimpex.com The core structure of nitropyridine is instrumental in synthesizing compounds designed to treat autoimmune and inflammatory diseases. For instance, a related compound, 2,4-Dichloro-3-nitropyridine, has been used as a precursor to synthesize a class of phosphodiesterase 4 (PDE4) inhibitors. mdpi.com These inhibitors were developed as potential treatments for autoimmune diseases and demonstrated favorable pharmacokinetic profiles. mdpi.com

The development of novel antimicrobial and antibacterial agents is another significant application of this compound. chemimpex.comchemimpex.com The broader class of nitropyridines serves as a foundation for synthesizing compounds with potent activity against various pathogens. mdpi.com Research has demonstrated that coordination complexes of nitropyridine-containing ligands with metals such as Copper(II), Zinc(II), and Nickel(II) possess antimicrobial activity against bacteria like S. aureus, B. subtilis, and P. aeruginosa. mdpi.com Furthermore, derivatives such as pyrazole (B372694) and imidazole (B134444) functionalized nitropyridines have shown moderate antibacterial effects against S. aureus and E. coli. mdpi.com

| Derivative Class | Target Microorganisms | Source |

|---|---|---|

| Nitropyridine-containing metal complexes (Cu, Zn, Ni) | S. aureus, B. subtilis, P. aeruginosa | mdpi.com |

| Pyrazole and Imidazole functionalized 3-nitropyridines | S. aureus, E. coli | mdpi.com |

| (Pyridin-2-yl)piperazine derivatives | Generally synthesized as potential antimicrobial agents, though some showed resistance in specific strains. | mdpi.com |

In the field of oncology, nitropyridine derivatives are utilized as precursors for creating potential antitumor compounds. mdpi.com A closely related isomer, 2-amino-5-nitropyridine (B18323), has been used to synthesize nitropyridine-linked 4-arylidenethiazolidin-4-ones, which are investigated as potent anticancer agents. nih.gov Research into 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which can be synthesized from related precursors, has identified compounds with significant anticancer activity. chemrxiv.orgnih.gov One such derivative, compound 5o, demonstrated potent activity against murine glioblastoma cell lines and also showed efficacy against liver, breast, and lung cancer cells. chemrxiv.orgnih.govresearchgate.net Furthermore, studies on 6-amino-2-phenylbenzothiazoles and 6-amino amonafide (B1665376) derivatives have highlighted the importance of the 6-amino heterocyclic structure in designing novel anticancer drugs. nih.govmdpi.com

| Compound/Derivative Class | Target Cancer Cell Lines | Key Findings | Source |

|---|---|---|---|

| 6-amino-2-pyridone-3,5-dicarbonitriles (e.g., compound 5o) | Glioblastoma, Liver, Breast, Lung | Demonstrated potent anti-cancer activity, including against primary patient-derived glioblastoma cells. | chemrxiv.orgnih.govresearchgate.net |

| Nitropyridine linked 4-arylidenethiazolidin-4-ones | Not specified | Synthesized as potent anticancer agents from a 2-amino-5-nitropyridine precursor. | nih.gov |

| 6-Amino amonafide derivatives | Not specified | Developed to retain anticancer properties while avoiding metabolic issues of the parent drug, amonafide. | nih.gov |

| 6-amino-2-(substituted-phenyl)benzothiazole derivatives | Not specified | Synthesized as novel agents with potential antitumor properties. | mdpi.com |

This compound is explicitly identified as a compound used in the synthesis of pharmaceuticals that target neurological disorders. chemimpex.com Its role as a versatile intermediate allows for the construction of molecules designed to interact with biological targets within the central nervous system. chemimpex.com

While direct studies on this compound in prion disease are not extensively documented, related research provides a compelling link. In the development of therapeutics for prion diseases, the substitution of chemical scaffolds is a key strategy. Research on a different class of anti-prion compounds revealed that adding a nitro group at the C-6 position (R³ = 6-NO₂) resulted in molecules with improved stability, low toxicity, and better efficacy (EC₅₀ values) compared to the original compounds. nih.gov This finding highlights the potential strategic importance of the 6-nitro substitution pattern, as seen in this compound, for designing more effective drugs for prion diseases.

| Structural Modification | Observed Effects | Implication for this compound | Source |

|---|---|---|---|

| Substitution at C-6 with a nitro group (6-NO₂) on an anti-prion compound scaffold | Improved stability, low toxicity, and better EC₅₀ values. | Suggests the 6-nitro moiety is a valuable feature for the design of potential anti-prion therapeutics. | nih.gov |

Agents for Neurological Disorders

Metabotropic Glutamate (B1630785) Receptor Modulators

Metabotropic glutamate receptors (mGluRs) are a class of G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.gov Their involvement in various neurological and psychiatric disorders has made them attractive targets for drug discovery. scispace.com Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor activity. nih.gov

While the pyridine (B92270) nucleus is a common scaffold in many centrally acting drugs, a direct and extensively documented role for this compound or its immediate derivatives as metabotropic glutamate receptor modulators is not prominently featured in the current scientific literature. The development of selective allosteric modulators for mGluRs is an active area of research, and the exploration of novel chemical scaffolds, potentially including derivatives of nitropyridines, remains an ongoing effort in the field.

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibitors

Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase that has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. nih.gov This has led to a significant effort to develop potent and selective GSK3 inhibitors. The this compound scaffold is a key component of the highly potent GSK3 inhibitor, CHIR-98014. abcam.commedchemexpress.comsigmaaldrich.com

The chemical name for CHIR-98014 is N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine. creative-enzymes.com This compound incorporates a 5-nitropyridine-2,6-diamine moiety, clearly indicating its origin from a this compound derivative. CHIR-98014 is a potent, ATP-competitive inhibitor of both GSK3 isoforms, GSK3α and GSK3β, with IC50 values in the sub-nanomolar range. abcam.commedchemexpress.com

| Compound | Target | IC50 (nM) |

|---|---|---|

| CHIR-98014 | GSK3α | 0.65 |

| GSK3β | 0.58 |

Data sourced from MedchemExpress and Abcam. abcam.commedchemexpress.com

Research has demonstrated that these GSK3 inhibitors can rapidly lower blood glucose levels in diabetic rodent models. nih.gov This effect is achieved by enhancing glucose transport and activating glycogen synthase in insulin-resistant skeletal muscle. nih.gov

Janus Kinase 2 (JAK2) Inhibitors

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of several cytokines and growth factors, making it a key target in the treatment of myeloproliferative neoplasms and inflammatory diseases. ccspublishing.org.cntandfonline.com The 2-aminopyridine (B139424) scaffold, a core component of this compound, has been identified as a privileged structure for the development of potent and selective JAK2 inhibitors. ccspublishing.org.cnresearchgate.net

The 2-aminopyridine moiety is crucial for the binding of these inhibitors to the hinge region of the JAK2 ATP-binding site, often forming key hydrogen bond interactions. ccspublishing.org.cn Modifications to the pyridine ring, including the introduction of a nitro group, can significantly influence the compound's potency and selectivity. For instance, a series of potent JAK2 inhibitors were synthesized from 2-chloro-5-methyl-3-nitropyridine, a closely related analog of this compound. mdpi.com These studies have led to the development of compounds with high inhibitory activity against JAK2 and significant selectivity over other JAK family members. ccspublishing.org.cn

| Compound Derivative | Target | IC50 (nM) | Selectivity (fold vs JAK1) | Selectivity (fold vs JAK3) |

|---|---|---|---|---|

| 2-aminopyridine derivative 21b | JAK2 | 9 | 276 | 184 |

Data from a study on 2-aminopyridine derivatives as JAK2 inhibitors. ccspublishing.org.cn

Antiviral Applications (e.g., HIV-1)

The global HIV/AIDS epidemic continues to drive the search for novel antiviral agents that can overcome the challenges of drug resistance. The pyridine and pyridinone scaffolds have been extensively explored in the development of HIV-1 inhibitors. Notably, derivatives of this compound have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net

A structure-based core refining approach has led to the discovery of novel nitropyridine derivatives with significant activity against wild-type HIV-1. researchgate.net One such compound demonstrated an EC50 of 0.056 µM and a selectivity index of 1251. researchgate.net The 2-aminopyridine core of these molecules plays a critical role in their interaction with the NNRTI binding pocket of the HIV-1 reverse transcriptase. Furthermore, other related structures, such as amine-type cyclopentanepyridinone derivatives, have also shown potent anti-HIV activity in the nanomolar range. nih.gov

| Compound Class | Target | EC50 |

|---|---|---|

| Nitropyridine derivative | HIV-1 Reverse Transcriptase | 0.056 µM |

| Amine-type cyclopentanepyridinone derivative 9 | HIV-1 | 540 nM |

Data from studies on nitropyridine and cyclopentanepyridinone derivatives. researchgate.netnih.gov

Antidiabetic Agents

The rising prevalence of type 2 diabetes mellitus has created an urgent need for new and effective therapeutic strategies. Pyridine derivatives have been investigated as a promising class of antidiabetic agents, with some exhibiting potent inhibitory effects on key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. jchemrev.commdpi.comresearchgate.net

As previously mentioned in the context of GSK3 inhibitors, the this compound derivative, CHIR-98014, has demonstrated significant antidiabetic properties. In animal models of diabetes, CHIR-98014 was shown to cause a significant reduction in fasting hyperglycemia and improve glucose disposal. medchemexpress.com This highlights the therapeutic potential of targeting GSK3 with nitropyridine-based compounds for the management of type 2 diabetes.

Inhibitors of Influenza PA Endonuclease

The polymerase acidic (PA) endonuclease of the influenza virus is an essential enzyme for viral replication, making it a prime target for the development of new anti-influenza drugs. semanticscholar.orgnih.govbohrium.com The inhibition of this enzyme prevents the virus from "stealing" capped RNA fragments from the host cell, a process necessary for the initiation of viral mRNA synthesis. nih.gov

Research into inhibitors of the PA endonuclease has explored a variety of chemical scaffolds, with pyridine and pyrimidine (B1678525) derivatives showing particular promise. nih.govdntb.gov.ua While direct studies on this compound as a PA endonuclease inhibitor are not extensively documented, the broader class of pyridine-containing compounds has been a focus of recent research. For example, a 3-cyano-4,6-diphenyl-pyridine core has been identified as a privileged scaffold for developing inhibitors of the PA-PB1 protein-protein interaction, which is crucial for the assembly of the viral polymerase complex. nih.gov This suggests that the pyridine scaffold, and by extension, derivatives of this compound, could serve as a valuable starting point for the design of novel influenza therapeutics.

Hepatitis B Virus (HBV) Replication Inhibitors

Chronic hepatitis B virus (HBV) infection remains a major global health problem, and current therapies are not always curative, necessitating the development of new antiviral agents with novel mechanisms of action. nih.govmdpi.commdpi.com One promising strategy is the inhibition of HBV capsid assembly. nih.gov

Derivatives of aminopyridines have been investigated as inhibitors of HBV replication. For instance, pyrimidotriazine derivatives have been identified as selective inhibitors of HBV replication, with their mechanism of action involving the interference of HBV capsid assembly. nih.gov Additionally, a novel pyridazinone derivative has been shown to inhibit HBV replication by inducing the formation of genome-free capsids. nih.gov While these are not direct derivatives of this compound, they underscore the potential of the broader class of aminopyridine-containing heterocyclic compounds in the development of new anti-HBV therapies.

Pyridinone Scaffold in Drug Design

The pyridinone structure is recognized in medicinal chemistry as a "privileged scaffold". nih.govnih.gov This designation is due to its ability to interact with a wide range of biological targets, serving as a core component in many therapeutic agents. Pyridinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. researchgate.netbohrium.com This arrangement provides unique physicochemical properties, including the capacity to act as both hydrogen bond donors and acceptors. nih.gov

The versatility of the pyridinone scaffold allows for the fine-tuning of properties like polarity, lipophilicity, and hydrogen-bonding potential through chemical synthesis. nih.gov Consequently, derivatives developed from precursors like this compound are widely applied in various drug design strategies. nih.gov

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight chemical fragments for weak binding to a biological target. nih.gov The pyridinone scaffold is well-suited for this approach due to its structural simplicity and favorable binding characteristics. nih.gov As privileged fragments, pyridinones can provide an efficient starting point for optimization into more potent and selective drug candidates. nih.gov

The process involves identifying a fragment hit and then using structure-guided methods to "grow" or combine it with other fragments to enhance affinity and efficacy. nih.gov Chemical building blocks such as nitropyridines are essential for creating diverse libraries of these fragments, enabling the exploration of the chemical space around a target's binding site. mdpi.com

A key strategy in drug design is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological effects to another chemical compound. The pyridinone ring is an effective bioisostere for several common biological motifs, including amides, phenols, pyrimidines, and pyrazines. nih.gov This mimicry allows medicinal chemists to replace a problematic chemical group in a drug candidate to improve its pharmacological profile, such as enhancing metabolic stability or solubility, without losing the essential interactions required for biological activity. nih.govresearchgate.net Unsubstituted pyridinone, for example, can serve as a valid isostere for a peptide bond. nih.gov

Protein kinases are a major class of drug targets, particularly in oncology. nih.gov Most kinase inhibitors function by competing with ATP at its binding site, which contains a flexible "hinge" region that connects the two lobes of the catalytic domain. nih.gov Forming hydrogen bonds with this hinge is crucial for potent inhibition. nih.govenamine.net

The pyridinone scaffold is an effective kinase hinge-binding motif because its hydrogen bond donor and acceptor sites can effectively mimic the interactions of the adenine (B156593) base of ATP. nih.govenamine.net This allows pyridinone-containing molecules to anchor securely in the ATP binding pocket, disrupting kinase activity. nih.gov

Research has demonstrated the utility of related nitropyridine amine structures in this context. For instance, a derivative of 6-chloro-3-nitropyridin-2-amine was synthesized to target kinases that have a cysteine residue in the hinge region. mdpi.com This compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was designed based on a known reversible inhibitor and evaluated for its potency against several kinases. mdpi.com The design leverages the nitropyridine amine core to form key interactions within the kinase active site. mdpi.com

The inhibitory activity of this compound was measured, providing insight into its potential as a targeted kinase inhibitor. mdpi.com

| Kinase Target | Inhibition (%) at 1 µM |

|---|---|

| MPS1 | 99% |

| MAPKAPK2 | 101% |

| p70S6Kβ/S6K2 | 96% |

This research underscores the value of nitropyridine amine derivatives as foundational structures for developing potent and selective kinase inhibitors that target the crucial hinge region. mdpi.com

Applications in Agricultural Chemistry

Use in Agrochemical Formulation

6-Nitropyridin-2-amine is a key building block utilized in the formulation of various agrochemicals. chemimpex.com Its chemical properties are instrumental in creating effective solutions designed for pest control and the enhancement of agricultural productivity. chemimpex.com The compound's structure allows for modifications that can lead to the development of agrochemical formulations with improved efficacy and selectivity. chemimpex.com As an intermediate, it is a foundational component in the synthesis of more complex molecules that are the active ingredients in crop protection products. chemimpex.com The stability and reactivity of its derivatives are advantageous for creating tailored compounds that meet specific agricultural requirements. chemimpex.com

Development of Herbicides and Pesticides

The development of novel herbicides and pesticides frequently involves the use of this compound as a precursor. chemimpex.com The pyridine (B92270) ring is a common feature in many agrochemicals, and this compound provides a functionalized version that is ready for further chemical synthesis. chemimpex.compipzine-chem.com

Research has demonstrated the role of nitropyridine derivatives in creating new classes of insecticides. For instance, 2-chloro-5-nitropyridine (B43025), a related compound, has been used as a starting material for a series of insecticides. nih.gov The synthesis involves the nucleophilic substitution of the chlorine atom, a reaction pathway that highlights how the core nitropyridine structure can be elaborated upon to produce potent insecticidal agents. nih.gov Similarly, the broader class of nitropyridines is integral to synthesizing molecules with herbicidal activity. nih.gov The presence of the nitro group on the pyridine ring enhances the reactivity of the molecule, facilitating the chemical reactions needed to build complex and effective herbicidal compounds. chemimpex.comchemimpex.com By modifying the structure of this compound, chemists can optimize the activity and selectivity of new pesticides, contributing to the creation of products that are effective and have a reduced environmental impact. chemimpex.compipzine-chem.com

Interaction with Biological Targets for Crop Protection

The efficacy of crop protection products derived from this compound is fundamentally linked to their ability to interact with specific biological targets within pests and weeds. chemimpex.com The molecular architecture of these resulting agrochemicals, which originates from the this compound scaffold, is designed to bind to and inhibit essential enzymes or receptors in the target organisms.

The functional groups of this compound derivatives play a critical role in these interactions. The amino group, for example, can form hydrogen bonds, which are crucial for the binding of a molecule to its biological target, a key aspect of modern drug and pesticide design. chemimpex.com The nitro group influences the electronic properties of the molecule, which can enhance its binding affinity and reactivity with the target site. chemimpex.com This ability to interact effectively with various biological targets makes it an essential component in the formulation of crop protection products that can offer targeted control of pests and weeds, thereby protecting crops and enhancing agricultural output. chemimpex.com

Catalytic Applications

A Versatile Building Block in Organic Synthesis

6-Nitropyridin-2-amine serves as a valuable scaffold in the construction of more complex, biologically active molecules. The presence of both a nitro group and an amino group on the pyridine (B92270) ring provides multiple reactive sites, allowing for diverse functionalization. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, while the amino group can be readily modified or participate in condensation reactions. This dual functionality makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are prominent structures in many pharmaceuticals and agrochemicals. nih.govresearchgate.net

The strategic placement of the nitro and amino groups allows for regioselective transformations. For instance, the amino group can direct ortho-metalation, enabling functionalization at the C3 position. Subsequently, the nitro group can be reduced to an amino group, opening up further avenues for derivatization. This stepwise modification of the this compound core is a powerful strategy for creating libraries of substituted pyridines for drug discovery and materials science.

Organocatalysis and Metal-Catalyzed Reactions

Beyond its role as a structural precursor, this compound and its derivatives are increasingly utilized in the realm of catalysis, participating in a variety of metal-catalyzed reactions that are fundamental to modern organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples involving this compound are not extensively documented in readily available literature, the broader class of aminopyridines is known to participate in such transformations. The amino group can act as a directing group, facilitating C-H activation and subsequent coupling. Furthermore, after conversion of the amino group to a more suitable functional group like a halide or triflate, the pyridine core can undergo standard cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to introduce new carbon-based substituents.

For instance, a bromo-substituted derivative of a nitropyridine could readily undergo a Suzuki coupling with a boronic acid to form a new C-C bond, a Heck reaction with an alkene, or a Sonogashira coupling with a terminal alkyne. The nitro group in such a substrate would remain intact under many of these reaction conditions, available for subsequent transformations.

Copper Catalysis in Amination Reactions

Copper-catalyzed amination reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. These reactions are crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and electronic materials. In this context, this compound can act as the amine component, coupling with various aryl halides to form N-aryl derivatives.

The reaction conditions for these copper-catalyzed aminations are often milder than traditional methods and exhibit broad functional group tolerance. The presence of the nitro group on the this compound ring can influence the reactivity of the amino group, and optimization of reaction parameters such as the copper source, ligand, base, and solvent is often necessary to achieve high yields.

| Reaction Type | Catalyst System | Reactants | Product Type |

| Ullmann Condensation | CuI / Ligand | This compound + Aryl Halide | N-Aryl-6-nitropyridin-2-amine |

| Buchwald-Hartwig Amination | Cu(I) salt / Ligand | This compound + Aryl Halide | N-Aryl-6-nitropyridin-2-amine |

Ruthenium Complex Catalysis

Ruthenium complexes are known for their versatile catalytic activity in a wide range of organic transformations, including oxidation and alkylation reactions. While specific examples detailing the direct use of this compound in ruthenium-catalyzed reactions are not prevalent, the functional groups present in the molecule suggest its potential for participation in such chemistry.

Ruthenium complexes are effective catalysts for the oxidation of various functional groups. The amino group of this compound could potentially be a substrate for ruthenium-catalyzed oxidation, leading to the formation of nitroso or nitro compounds, or it could participate in oxidative coupling reactions. Furthermore, if incorporated into a larger molecule containing phenol (B47542) or catechol moieties, a ruthenium catalyst could selectively oxidize these groups in the presence of the aminopyridine core. The specific reaction pathway and product distribution would be highly dependent on the nature of the ruthenium catalyst and the reaction conditions employed.

Ruthenium catalysts are widely used for the N-alkylation of amines with alcohols, a process that proceeds through a "borrowing hydrogen" mechanism. This atom-economical process generates water as the only byproduct. This compound, with its primary amino group, is a suitable substrate for such a transformation. The reaction would involve the ruthenium-catalyzed dehydrogenation of an alcohol to an aldehyde, followed by condensation with the amino group of this compound to form an imine, which is then reduced by the ruthenium hydride species generated in the initial step. This would result in the formation of a secondary amine, with the nitro group remaining available for further synthetic manipulations.

| Reaction | Catalyst | Reactants | Product |

| N-Alkylation | Ruthenium Complex | This compound + Alcohol | N-Alkyl-6-nitropyridin-2-amine |

Direct Amination of Nitropyridines

Currently, there is no available research in scientific literature detailing the use of this compound as a catalyst for the direct amination of nitropyridines. This specific catalytic application for this compound has not been reported in peer-reviewed journals or other scholarly articles.

Nucleophilic Catalysis in Asymmetric Chiral Synthesis

Similarly, the application of this compound as a nucleophilic catalyst in asymmetric chiral synthesis is not documented in the current body of scientific research. Chiral amines are indeed a significant class of catalysts in asymmetric synthesis; however, there are no specific examples or detailed research findings that describe the use of this compound for this purpose. The development of chiral derivatives of this compound for such catalytic roles has not been reported.

Emerging Research Directions and Future Perspectives

Expansion of the Genetic Alphabet (Hachimoji Nucleic Acids)

One of the most profound recent advancements in synthetic biology has been the creation of an expanded genetic alphabet. nih.govnih.gov Scientists have successfully designed and synthesized "Hachimoji" DNA (from the Japanese for "eight letters"), which doubles the number of informational building blocks found in natural DNA. wikipedia.org This synthetic genetic system utilizes the four standard nucleobases (A, T, C, G) plus four new ones, forming two novel, unnatural base pairs. wikipedia.org

A key component of this expanded alphabet is a derivative of the nitropyridine structure, a compound named 6-Amino-5-nitropyridin-2-one. medchemexpress.comglpbio.comlabshake.comwikipedia.org This molecule functions as a synthetic nucleobase and is specifically designed to form a stable hydrogen-bonding pair with another synthetic base, 5-aza-7-deazaguanine (B30438). medchemexpress.comglpbio.comlabshake.com The structural similarity between 6-Nitropyridin-2-amine and the Hachimoji base highlights the foundational role of the nitropyridine scaffold in this revolutionary technology.

The ability to create and replicate an eight-letter genetic alphabet has significant implications. wikipedia.orgthe-scientist.comtpr.org Hachimoji DNA could be used to develop advanced diagnostics for diseases, enhance digital data storage in DNA, create novel self-assembling nanostructures, and produce proteins with unique amino acids. wikipedia.org The successful incorporation of a nitropyridine-based structure into a functional, expanded genetic system underscores the potential for this class of compounds to redefine the boundaries of biological information storage. wikipedia.org

Table 1: Comparison of this compound and a Hachimoji Nucleobase

| Compound Name | Structure | Role in Hachimoji DNA |

|---|---|---|

| This compound | C₅H₅N₃O₂ | Precursor/structural analogue |

| 6-Amino-5-nitropyridin-2-one | C₅H₅N₃O₃ | Functions as a synthetic nucleobase, pairing with 5-aza-7-deazaguanine medchemexpress.comglpbio.comlabshake.com |

Synthetic Biology and Biotechnology Applications

The field of synthetic biology aims to design and construct new biological parts, devices, and systems. In this context, the aminopyridine framework, of which this compound is a member, offers significant potential, particularly in the development of fluorescent probes. nih.gov Unsubstituted pyridin-2-amine is known to have a high quantum yield, making it a promising scaffold for creating small, versatile fluorescent molecules that can be used to tag and observe biological processes with minimal disruption. nih.gov